Cas no 618101-85-2 (1-(2,4-DIFLUOROPHENYL)-3-(2,3-DIHYDROBENZO[B][1,4]DIOXIN-6-YL)-1H-PYRAZOLE-4-CARBALDEHYDE)

1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde is a fluorinated pyrazole derivative featuring a dihydrobenzodioxin moiety, which enhances its structural complexity and potential reactivity. This compound is of interest in pharmaceutical and agrochemical research due to its multifunctional scaffold, combining electron-withdrawing fluorine substituents with a rigid heterocyclic framework. The aldehyde group at the 4-position offers a versatile handle for further derivatization, enabling the synthesis of diverse analogs. Its well-defined structure and purity make it suitable for use as an intermediate in the development of bioactive molecules, particularly in medicinal chemistry applications targeting selective inhibition or modulation of biological pathways.
1-(2,4-DIFLUOROPHENYL)-3-(2,3-DIHYDROBENZO[B][1,4]DIOXIN-6-YL)-1H-PYRAZOLE-4-CARBALDEHYDE structure
618101-85-2 structure
Product name:1-(2,4-DIFLUOROPHENYL)-3-(2,3-DIHYDROBENZO[B][1,4]DIOXIN-6-YL)-1H-PYRAZOLE-4-CARBALDEHYDE
CAS No:618101-85-2
MF:C18H12F2N2O3
MW:342.296291351318
MDL:MFCD05150467
CID:955400
PubChem ID:3869137

1-(2,4-DIFLUOROPHENYL)-3-(2,3-DIHYDROBENZO[B][1,4]DIOXIN-6-YL)-1H-PYRAZOLE-4-CARBALDEHYDE Chemical and Physical Properties

Names and Identifiers

    • 1-(2,4-DIFLUOROPHENYL)-3-(2,3-DIHYDROBENZO[B][1,4]DIOXIN-6-YL)-1H-PYRAZOLE-4-CARBALDEHYDE
    • 1-(2,4-DIFLUOROPHENYL)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-1H-PYRAZOLE-4-CARBALDEHYDE
    • AKOS024412196
    • 1-(2,4-difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazole-4-carbaldehyde
    • 1-(2,4-Difluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-4-carboxaldehyde
    • 618101-85-2
    • DTXSID801123732
    • MFCD05150467
    • MDL: MFCD05150467
    • Inchi: InChI=1S/C18H12F2N2O3/c19-13-2-3-15(14(20)8-13)22-9-12(10-23)18(21-22)11-1-4-16-17(7-11)25-6-5-24-16/h1-4,7-10H,5-6H2
    • InChI Key: WMFGQHDENCCCSR-UHFFFAOYSA-N
    • SMILES: C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C=O)C4=C(C=C(C=C4)F)F

Computed Properties

  • Exact Mass: 342.08159857g/mol
  • Monoisotopic Mass: 342.08159857g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 3
  • Complexity: 483
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 53.4Ų
  • XLogP3: 2.9

1-(2,4-DIFLUOROPHENYL)-3-(2,3-DIHYDROBENZO[B][1,4]DIOXIN-6-YL)-1H-PYRAZOLE-4-CARBALDEHYDE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB201100-500 mg
1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde; .
618101-85-2
500 mg
€39.30 2023-07-20
abcr
AB201100-500mg
1-(2,4-Difluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde; .
618101-85-2
500mg
€52.00 2025-02-19

1-(2,4-DIFLUOROPHENYL)-3-(2,3-DIHYDROBENZO[B][1,4]DIOXIN-6-YL)-1H-PYRAZOLE-4-CARBALDEHYDE Related Literature

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